N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole moiety, which is a common structural motif in many natural products and pharmaceuticals, and a benzotriazine moiety, which is known for its stability and biological activity.
Preparation Methods
The synthesis of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide can be achieved through a multi-step synthetic route. The general approach involves the following steps:
Synthesis of the Indole Derivative: The indole moiety can be synthesized through various methods, including Fischer indole synthesis, Bartoli indole synthesis, and others.
Formation of the Benzotriazine Moiety: The benzotriazine ring can be synthesized through cyclization reactions involving appropriate precursors.
Coupling of the Indole and Benzotriazine Moieties: The final step involves coupling the indole and benzotriazine moieties through amide bond formation.
Chemical Reactions Analysis
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide can undergo various chemical reactions, including:
Scientific Research Applications
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity and leading to biological effects . The benzotriazine moiety contributes to the compound’s stability and enhances its binding affinity to the targets .
Comparison with Similar Compounds
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide can be compared with other indole and benzotriazine derivatives:
Indole Derivatives: Compounds such as tryptamine and serotonin share the indole moiety and exhibit similar biological activities.
Benzotriazine Derivatives: Compounds like benzotriazine-1-oxide and benzotriazine-2-thiol share the benzotriazine moiety and are known for their stability and biological activity.
Properties
Molecular Formula |
C21H21N5O3 |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyindol-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide |
InChI |
InChI=1S/C21H21N5O3/c1-29-19-8-4-7-18-16(19)9-12-25(18)14-11-22-20(27)10-13-26-21(28)15-5-2-3-6-17(15)23-24-26/h2-9,12H,10-11,13-14H2,1H3,(H,22,27) |
InChI Key |
BUZADJUPBBGWTI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCNC(=O)CCN3C(=O)C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.